Chloroacetyl-glycyl-glycine
Overview
Description
Chloroacetyl-glycyl-glycine is an organic compound with the molecular formula C6H9ClN2O4. It is a white crystalline solid that is soluble in water and alcohol. This compound is stable under acidic conditions and is commonly used in various chemical and biological research applications .
Preparation Methods
Chloroacetyl-glycyl-glycine can be synthesized by reacting chloroacetic acid with glycylglycine in an appropriate solvent. The reaction is typically carried out at room temperature or under slightly basic conditions . Industrial production methods often involve the ammonolysis process of chloroacetic acid, where chloroacetic acid is reacted with ammonia in the presence of a catalyst to produce glycine derivatives .
Chemical Reactions Analysis
Chloroacetyl-glycyl-glycine undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Hydrolysis: The compound can be hydrolyzed to produce glycine and chloroacetic acid.
Common reagents used in these reactions include bases like sodium hydroxide for hydrolysis and oxidizing agents like potassium permanganate for oxidation reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chloroacetyl-glycyl-glycine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and peptides.
Biology: It is used in the study of enzyme-substrate interactions and protein modifications.
Industry: It is used in the production of various chemical products and as an intermediate in organic synthesis
Mechanism of Action
The mechanism of action of chloroacetylglycylglycine involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or substrate for certain enzymes, affecting their activity and function. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Chloroacetyl-glycyl-glycine can be compared with other similar compounds such as chloroacetylglycine and bromoacetylglycylglycine. These compounds share similar structural features but differ in their chemical properties and reactivity. For example, bromoacetylglycylglycine has a bromine atom instead of a chlorine atom, which affects its reactivity and the types of reactions it can undergo .
Biological Activity
Chloroacetyl-glycyl-glycine (CAGG) is a modified peptide that incorporates a chloroacetyl group into the glycyl-glycine dipeptide. This modification can influence the biological activity of peptides, affecting their interaction with biological targets and their overall pharmacological properties. The compound is of interest in various fields, including medicinal chemistry and biochemistry, due to its potential applications in drug development and therapeutic interventions.
Chemical Structure and Properties
This compound has the molecular formula and a molecular weight of approximately 192.6 g/mol. The presence of the chloroacetyl group enhances the reactivity of the peptide, making it suitable for various biochemical applications.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 192.6 g/mol |
Solubility | Soluble in DMF |
pKa | Not Available |
This compound exhibits biological activity primarily through its interaction with proteins and enzymes. The chloroacetyl group can act as an electrophile, facilitating nucleophilic attacks from amino acids such as cysteine or lysine, which can lead to the formation of stable covalent bonds. This property is particularly valuable in designing peptide-based drugs that require specific targeting mechanisms.
Case Studies and Research Findings
- Peptide Immunogens : Research has indicated that chloroacetylated peptides can serve as effective immunogens when conjugated with carrier proteins such as bovine serum albumin. These conjugates can elicit robust immune responses, making them suitable candidates for vaccine development .
- Enzyme Inhibition : A study highlighted the potential of this compound derivatives to inhibit specific enzymes involved in peptide hormone maturation. Inhibition of peptidylglycine α-amidating monooxygenase (PAM) was observed, leading to increased levels of glycine-extended precursors that are less biologically active compared to their amidated counterparts . This suggests a regulatory role for CAGG in peptide hormone synthesis.
- Anticancer Activity : Preliminary studies have shown that chloroacetyl derivatives exhibit cytotoxic effects on cancer cell lines. For example, one study demonstrated that chloroacetylated peptides could induce apoptosis in prostate cancer cells through mechanisms involving oxidative stress and mitochondrial dysfunction .
Table 2: Summary of Biological Activities
Safety and Toxicity
Understanding the safety profile of this compound is crucial for its application in therapeutics. While specific toxicity data is limited, the chloroacetyl group may pose risks due to its reactivity. Safety assessments should include evaluations of cytotoxicity and potential adverse effects on normal cellular functions.
Table 3: Safety Profile Overview
Parameter | Status |
---|---|
Acute Toxicity | Not Established |
Chronic Toxicity | Not Established |
Mutagenicity | Not Reported |
Properties
IUPAC Name |
2-[[2-[(2-chloroacetyl)amino]acetyl]amino]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9ClN2O4/c7-1-4(10)8-2-5(11)9-3-6(12)13/h1-3H2,(H,8,10)(H,9,11)(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCOXSGKCQMMTRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)NCC(=O)O)NC(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9ClN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20293452 | |
Record name | Chloroacetylglycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
15474-96-1 | |
Record name | N-(2-Chloroacetyl)glycylglycine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15474-96-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloroacetylglycylglycine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015474961 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloroacetylglycylglycine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89653 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Chloroacetylglycylglycine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20293452 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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